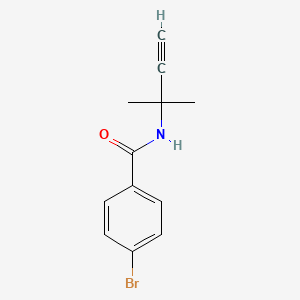
Bromopropyzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromopropyzamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a selective herbicide used to control a wide range of weeds in crops. The compound’s unique properties make it an essential tool in modern agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromopropyzamide can be synthesized through several methods. One common synthetic route involves the bromination of propyzamide. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity. The process includes the purification of the final product through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bromopropyzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bromopropyzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies involving plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.
Wirkmechanismus
Bromopropyzamide exerts its effects by inhibiting cell division in plants. It targets the microtubules, preventing their assembly and disrupting the mitotic process. This leads to the inhibition of weed growth and ultimately their death. The compound’s action is selective, affecting only specific types of weeds without harming the crops.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propyzamide: A related herbicide with similar properties but without the bromine atom.
Chloropropyzamide: Another derivative with a chlorine atom instead of bromine.
Fluoropropyzamide: Contains a fluorine atom, offering different selectivity and potency.
Uniqueness
Bromopropyzamide stands
Eigenschaften
CAS-Nummer |
80045-50-7 |
|---|---|
Molekularformel |
C12H12BrNO |
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
4-bromo-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H12BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15) |
InChI-Schlüssel |
GNFQHXMPSRUKIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NC(=O)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
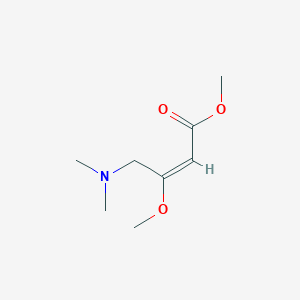

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)

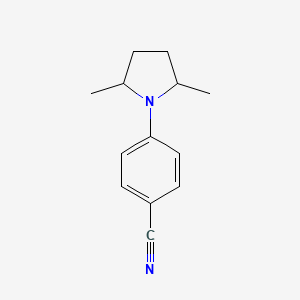
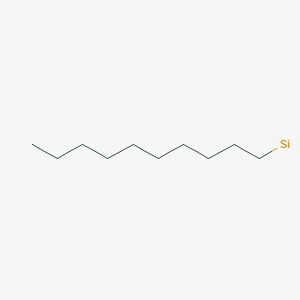

![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
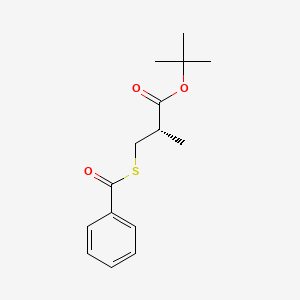



![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
